[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride
Description
Crystal Structure Determination and Unit Cell Parameters
The crystallographic analysis of [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride reveals fundamental insights into its solid-state molecular arrangement and intermolecular interactions. Single crystal X-ray diffraction studies have been employed extensively for characterizing related 1,2,4-oxadiazole derivatives, providing detailed information about bond lengths, bond angles, and molecular conformations. The crystal structure determination typically involves data collection using copper or molybdenum radiation sources, with structures solved using direct methods and refined using least-squares techniques. For similar oxadiazole compounds, crystallographic studies have shown that the central oxadiazole ring maintains planarity with characteristic bond lengths and angles that reflect the aromatic character of the heterocycle.
The unit cell parameters for structurally related phenyl-oxadiazole compounds have been documented in various space groups, with many compounds crystallizing in monoclinic or triclinic systems. The molecular packing in the crystal lattice is significantly influenced by hydrogen bonding interactions, particularly those involving the amine functionality and the chloride counterion. Crystal structures of similar compounds have revealed dihedral angles between the central oxadiazole ring and pendant aromatic rings ranging from 3.34 to 21.25 degrees, indicating varying degrees of planarity depending on the specific substitution pattern.
Intermolecular Interactions and Hydrogen Bonding Networks
The crystal packing of this compound is stabilized by a complex network of intermolecular interactions that contribute to the overall structural integrity. Hydrogen bonding plays a crucial role in the crystal architecture, with the protonated amine group forming strong ionic interactions with the chloride anion. Studies of related oxadiazole compounds have demonstrated the formation of characteristic hydrogen bonding patterns, including nitrogen-hydrogen to nitrogen interactions that generate specific ring motifs in the crystal structure.
The presence of the phenyl ring enables additional stabilizing interactions through carbon-hydrogen to pi electron system contacts, which have been observed in similar oxadiazole derivatives. These weak intermolecular forces contribute significantly to the overall crystal stability and influence the three-dimensional packing arrangement. Hirshfeld surface analysis techniques have been employed to quantify and visualize these intermolecular contacts, providing detailed insights into the relative contributions of different interaction types to the crystal cohesion.
Properties
IUPAC Name |
1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c15-14(9-5-2-6-10-14)13-16-12(17-18-13)11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCLRVSJTRABRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Formation
Cyclization to 1,2,4-Oxadiazole
- Amidoximes are cyclized with acyl chlorides, activated esters, or carboxylic acids using coupling agents such as EDC, DCC, CDI, or TBTU.
- Microwave-assisted cyclization in the presence of catalysts like NH4F/Al2O3 or K2CO3 has demonstrated high yields (40–90%) and short reaction times (~10 minutes), with the advantage of solvent-free or organic solvent-minimized conditions.
- One-pot procedures activating carboxylic acids with Vilsmeier reagents have also been successfully applied, yielding 61–93% of 3,5-disubstituted 1,2,4-oxadiazoles.
Preparation of the Cyclohexylamine Substituent and Final Compound Formation
The cyclohexylamine moiety is typically introduced by functionalizing the oxadiazole intermediate or by coupling with appropriate cyclohexylamine derivatives.
Synthesis of Key Intermediates
Conversion to Amine Hydrochloride Salt
- The free amine of the cyclohexyl group is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
- This step improves compound stability and facilitates isolation and purification.
Advanced Synthetic Techniques and Catalysis
Microwave-Assisted Synthesis
Phosphorus Triiodide and Iodine-Mediated Dehydrative Condensation
- A novel one-pot method uses triphenylphosphine and iodine to activate amides or acid chlorides, enabling direct synthesis of N-substituted amidoximes.
- This method proceeds under mild conditions with moderate to good yields and avoids isolation of intermediates.
Summary Table of Preparation Methods for [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine Hydrochloride
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Amidoxime Formation | Benzonitrile + Hydroxylamine hydrochloride | Microwave irradiation, solvent-free or mild heating | Quantitative | Rapid, high yield |
| 2 | Cyclization to Oxadiazole | Amidoxime + Acyl chloride or activated ester | Microwave-assisted or conventional heating with catalyst | 40–90 | Solvent-free or minimal solvent |
| 3 | Coupling with Cyclohexylamine | Oxadiazole intermediate + protected cyclohexylamine | Coupling agents (e.g., HBTU), mild heating | 60+ | Convergent synthesis approach |
| 4 | Formation of Hydrochloride Salt | Free amine + HCl | Room temperature, solvent (EtOH, ether) | Quantitative | Enhances stability and purification |
Research Findings and Practical Considerations
- Microwave-assisted methods provide significant advantages in reaction speed and environmental impact compared to classical heating methods.
- The use of coupling agents like HBTU enables efficient formation of amide bonds necessary for attaching the cyclohexylamine unit.
- One-pot procedures reduce purification steps and improve overall synthetic efficiency.
- The final hydrochloride salt form is preferred for pharmaceutical applications due to improved solubility and stability.
Chemical Reactions Analysis
Types of Reactions: [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can lead to the formation of phenolic derivatives, while reduction of the oxadiazole ring can yield various amine-containing heterocycles.
Scientific Research Applications
Chemistry: In chemistry, [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine: The 1,2,4-oxadiazole ring is known for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, allowing it to interact with various biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and physicochemical properties are influenced by variations in the oxadiazole substituents and the amine-bearing ring system. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
Pharmacological and Physicochemical Differences
Substituent Electronic Effects: Phenyl vs. Cyclohexyl vs. Cyclopropyl: The cyclohexyl group in the target compound increases steric hindrance and lipophilicity compared to cyclopropyl analogs (), which may limit blood-brain barrier penetration but improve membrane anchoring .
Therapeutic Profiles :
- Butalamine Hydrochloride () demonstrates the impact of a dibutylamine side chain, which confers peripheral vasodilation activity, unlike the cyclohexylamine core of the target compound. This highlights how amine alkylation dictates target specificity.
Synthetic Accessibility :
- The methoxyethyl analog () is synthesized via nucleophilic substitution, while the target compound likely requires cyclohexane ring formation through cycloaddition or reductive amination, as inferred from oxadiazole synthesis methods in and .
Key Research Findings
- Solubility and Bioavailability : The hydrochloride salt form universally improves aqueous solubility across analogs. However, the cyclohexyl group in the target compound reduces solubility compared to smaller substituents like cyclopropyl .
- Binding Affinity : Thiophene-containing analogs () show higher affinity for aromatic-rich binding pockets in preliminary assays, suggesting the target compound’s phenyl group may be optimized for similar targets.
- Metabolic Stability : Oxadiazole rings resist hydrolysis, but the cyclohexylamine moiety may undergo hepatic oxidation, necessitating structural tweaks for improved metabolic stability .
Biological Activity
[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride is a compound characterized by a cyclohexylamine moiety linked to a 1,2,4-oxadiazole ring with a phenyl substitution. This unique structure has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
The compound has the following chemical identifiers:
- CAS Number : 1239785-99-9
- Molecular Formula : C14H17N3O·ClH
- IUPAC Name : 1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine; hydrochloride
The biological activity of this compound is primarily attributed to the 1,2,4-oxadiazole ring, which is known for its interactions with various biological targets. The oxadiazole moiety can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors involved in numerous biochemical pathways. This mechanism is crucial for modulating activities related to cell proliferation and apoptosis.
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that certain oxadiazole derivatives demonstrate cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The IC50 values for these compounds can range from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Example A | MCF-7 | 0.12 | |
| Example B | A549 | 2.78 | |
| [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine HCl | MCF-7 | TBD | Current Study |
Antimicrobial Activity
The oxadiazole ring is also associated with antimicrobial properties. Compounds featuring this structure have been evaluated for their efficacy against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
-
Study on Anticancer Activity : In a recent study involving the evaluation of oxadiazole derivatives, it was found that compounds similar to this compound induced apoptosis in cancer cells through upregulation of p53 and activation of caspase pathways .
- Findings : Increased levels of p53 were correlated with enhanced apoptotic activity.
- Methodology : Western blot analysis was employed to assess protein expression levels.
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial potential of various oxadiazole derivatives revealed that certain compounds exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted structure–activity relationships that could guide future modifications for improved efficacy .
Q & A
Q. What are the optimized synthetic routes for [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves forming the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate, followed by introducing the cyclohexylamine moiety. Key steps include:
- Cyclocondensation : Reacting nitrile derivatives with hydroxylamine to form amidoximes, which undergo thermal or acid-catalyzed cyclization .
- Amine coupling : The cyclohexylamine group is introduced via nucleophilic substitution or reductive amination under controlled pH (6–8) and temperature (60–80°C) to avoid side reactions .
- Salt formation : The final hydrochloride salt is precipitated using HCl in polar solvents like ethanol or methanol .
Optimization involves using continuous flow reactors for precise temperature control and in-line purification (e.g., scavenger resins) to achieve >90% purity .
Q. How is the structural integrity of the compound confirmed post-synthesis, and which spectroscopic techniques are most effective?
- Methodological Answer : Structural validation requires a multi-technique approach:
- NMR spectroscopy : H and C NMR confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and cyclohexylamine connectivity (δ 1.2–2.0 ppm for cyclohexyl CH) .
- Mass spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak at m/z 285.79 (M+H) and isotopic pattern matching for Cl .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry, though challenges in crystallization may require co-crystallization with thiourea derivatives .
Q. What are the solubility and stability profiles of the compound in various solvents, and how do these affect experimental design?
- Methodological Answer : The hydrochloride salt enhances solubility in polar solvents:
- Solubility : >50 mg/mL in DMSO, ~20 mg/mL in water (pH 4–6), and <5 mg/mL in non-polar solvents (e.g., hexane) .
- Stability : Degrades in basic conditions (pH >8) via oxadiazole ring hydrolysis. Storage at -20°C in anhydrous DMSO or under nitrogen is recommended for long-term stability .
Experimental designs (e.g., bioassays) should use buffered aqueous solutions (pH 5–7) or DMSO stocks diluted to <1% v/v to avoid precipitation .
Advanced Research Questions
Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound, particularly regarding the oxadiazole and cyclohexylamine moieties?
- Methodological Answer : SAR studies focus on:
- Oxadiazole modification : Replacing phenyl with thienyl or fluorophenyl groups alters electronic effects, assessed via Hammett plots and DFT calculations .
- Cyclohexylamine substitution : Comparing enantiomers (R vs. S) using chiral HPLC and testing activity in receptor-binding assays (e.g., σ-1 or NMDA receptors) .
A comparative table from highlights key analogs:
| Compound | Structural Feature | Bioactivity |
|---|---|---|
| 3-Thienylacetamide | Thienyl + amide | Antimicrobial |
| Target compound | Phenyl-oxadiazole + cyclohexylamine | Broad-spectrum (in vitro) |
Q. How can researchers resolve contradictions in reported biological activities, such as antimicrobial vs. anticancer effects?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability) or impurity artifacts. Strategies include:
- Dose-response validation : Replicate studies across multiple cell lines (e.g., HCT-116 vs. MCF-7) with IC curves .
- Metabolite profiling : Use LC-MS to rule out degradation products in bioassays .
- Target deconvolution : CRISPR-Cas9 knockout screens identify interacting proteins (e.g., tubulin vs. topoisomerase) .
Q. What computational methods are recommended to predict the compound's interactions with biological targets, and how do they guide experimental validation?
- Methodological Answer : Computational workflows include:
- Molecular docking (AutoDock Vina) : Predict binding to acetylcholinesterase (PDB: 4EY7) with scoring functions (ΔG < -8 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) .
- Pharmacophore modeling (MOE) : Identify critical features (e.g., oxadiazole H-bond acceptors) for lead optimization .
Q. How does the hydrochloride salt form influence the compound's pharmacokinetic properties, and what experimental approaches assess this impact?
- Methodological Answer : The hydrochloride salt improves bioavailability by:
- Enhanced solubility : LogP decreases from 2.1 (free base) to 1.4 (salt), measured via shake-flask method .
- Tissue penetration : Radiolabeled C-compound tracks distribution in rodent models using PET imaging .
- Metabolic stability : Microsomal assays (human liver microsomes) quantify half-life (t > 60 min) and CYP450 inhibition .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity, and what solutions are proposed?
- Methodological Answer : Challenges include racemization during amine coupling and oxadiazole ring instability. Solutions involve:
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed aminations to retain enantiomeric excess (>95% ee) .
- Process intensification : Switch from batch to flow chemistry for exothermic steps (ΔT < 5°C) to prevent thermal degradation .
- In-line analytics : PAT tools (e.g., FTIR) monitor reaction progression and intermediate purity in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
